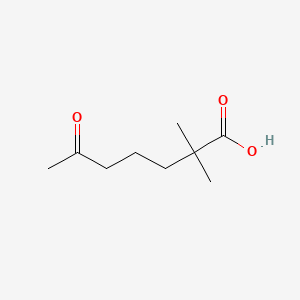
2,2-Dimethyl-6-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-oxoheptanoic acid is an organic compound with the molecular formula C9H16O3. It is a monocarboxylic acid with an acyl functional group. This compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-oxoheptanoic acid can be achieved through various organic synthesis methods. One common method involves the oxidation of 2,2-Dimethyl-6-hydroxyheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: More complex carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with different functional groups replacing the acyl group.
Scientific Research Applications
2,2-Dimethyl-6-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxoheptanoic acid: Another monocarboxylic acid with a similar structure but without the dimethyl substitution.
2,2-Dimethyl-6-oxoheptanoic acid methyl ester: A methyl ester derivative of the compound
Uniqueness
This compound is unique due to its specific molecular structure, which includes a dimethyl substitution at the second carbon. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
2,2-Dimethyl-6-oxoheptanoic acid (CAS No. 461-11-0) is a compound with notable biological activity and potential applications in various fields, including pharmacology and biochemistry. This article delves into its biological activities, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H16O3, and its structure features a ketone functional group along with two methyl groups attached to the second carbon of a heptanoic acid chain. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 172.23 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| pH | Not applicable |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to exhibit effects on:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling : It can modulate signaling pathways that are critical for cellular functions and responses.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell membranes.
- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Properties : In vitro studies revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This property indicates its potential role in neurodegenerative disease management.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anti-inflammatory | Reduces cytokine levels in inflammatory models |
| Neuroprotective | Protects neuronal cells from oxidative damage |
Research Applications
The compound has several applications in scientific research:
- Drug Development : Its biological activities make it a candidate for further development as a therapeutic agent.
- Biochemical Studies : Used as a reagent to explore enzyme kinetics and metabolic pathways.
Properties
CAS No. |
461-11-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,2-dimethyl-6-oxoheptanoic acid |
InChI |
InChI=1S/C9H16O3/c1-7(10)5-4-6-9(2,3)8(11)12/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
KDCDRDLFMIISIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















